molecular formula C14H24N2O2 B7505012 N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B7505012
M. Wt: 252.35 g/mol
InChI Key: RZXIVHNOWQYVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and neuroscience. This compound is commonly referred to as CHMP or KP-544, and it has been studied extensively for its ability to modulate the activity of certain neurotransmitter systems in the brain.

Mechanism of Action

The mechanism of action of CHMP involves its ability to modulate the activity of certain neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters involved in various cognitive and motor functions. CHMP also acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
CHMP has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and acetylcholine, which can improve cognitive and motor functions. CHMP has also been shown to have neuroprotective effects, which can help prevent neuronal damage and degeneration in various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CHMP in lab experiments include its well-established synthesis method, its ability to modulate neurotransmitter systems in the brain, and its potential applications in the development of new drugs for the treatment of various neurological disorders. The limitations of using CHMP in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving CHMP. One potential direction is the development of new drugs based on the structure of CHMP for the treatment of various neurological disorders. Another potential direction is the investigation of the long-term effects of CHMP on the brain and its potential for neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of CHMP and its potential applications in various fields of study.

Synthesis Methods

The synthesis of CHMP involves the condensation of cycloheptanone and N-methylpyrrolidine-2-one using an acid catalyst. The resulting product is then purified through recrystallization to obtain a high-purity compound. The synthesis method for CHMP has been well-established, and it has been reproduced in various research studies.

Scientific Research Applications

CHMP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have neuroprotective effects and can modulate the activity of certain neurotransmitter systems in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-15(12-7-4-2-3-5-8-12)14(18)11-16-10-6-9-13(16)17/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIVHNOWQYVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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